2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroisoquinoline ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings would likely contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings, as well as the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties such as molecular weight and formula can be predicted .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives involves key compounds undergoing reactions with methyl iodide, phosphorous oxychloride, and various other reagents to afford corresponding substituted pyrimidine derivatives. These synthesized compounds were characterized by elemental and spectral analyses (A. Abdel-rahman, I. Awad, E. A. Bakhite, 1992).
- Another study focused on the synthesis of pyrimidine-azitidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These derivatives were synthesized from the condensation of aromatic amines with N-phenylacetamide, showcasing the versatility of these compounds in medicinal chemistry (M. Chandrashekaraiah et al., 2014).
- Research on radical cyclization for C-C bond formation led to the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, illustrating the compound's role in developing efficient synthetic routes for complex heterocycles (K. Majumdar, P. Mukhopadhyay, 2003).
Potential Applications in Materials Science
- A study on homoleptic cyclometalated iridium complexes, including derivatives of the compound , demonstrated their highly efficient red phosphorescence. These complexes have potential applications in organic light-emitting diode (OLED) technology, highlighting the compound's relevance in materials science (A. Tsuboyama et al., 2003).
Exploratory Studies in Heterocyclic Chemistry
- The exploration of new synthetic methods and spectral characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives offers insights into the structural and chemical diversity of these compounds. The study emphasizes their potential in pharmacological activities research, providing a foundation for future explorations in drug development (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQETTWZYCBEFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.